alpha,3-Dimethylstyrene

Description

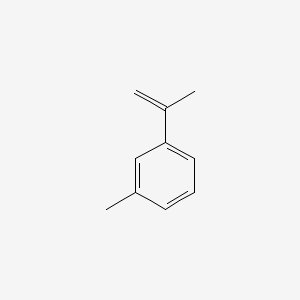

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-8(2)10-6-4-5-9(3)7-10/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTQHVKTTBLFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150027 | |

| Record name | m,alpha-Dimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-20-5 | |

| Record name | m-Cymenene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Isopropenyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m,alpha-Dimethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m,α-dimethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-M-TOLYLPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EY8GVM0DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of alpha,3-Dimethylstyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha,3-Dimethylstyrene (also known as m-isopropenyltoluene) is an aromatic hydrocarbon of growing interest in polymer science and organic synthesis. Its unique structural features—a vinyl group attached to a tertiary carbon and a methyl group on the aromatic ring in the meta position—impart specific reactivity and physical characteristics that make it a valuable monomer for specialty polymers and a versatile intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the fundamental properties of this compound, offering in-depth technical information for researchers, scientists, and professionals in drug development. While experimental spectroscopic data for this specific isomer is not widely available in public repositories, this guide will leverage data from closely related isomers and parent compounds to provide a robust understanding of its expected characteristics.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2] Its fundamental properties are summarized in the table below. It is important to note that some of the presented data are estimates or are derived from its isomers due to the limited availability of experimental values for the alpha,3-isomer specifically.

| Property | Value | Source(s) |

| CAS Number | 1124-20-5 | [2] |

| Molecular Formula | C₁₀H₁₂ | [2] |

| Molecular Weight | 132.21 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 189.15 °C (estimate) | |

| Density | 0.9010 g/mL (estimate) | |

| Refractive Index | 1.5300-1.5360 @ 20°C | [2] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Characterization (Representative Data)

Due to the scarcity of published experimental spectra for this compound, this section provides representative spectroscopic data from closely related compounds to infer its characteristic spectral features. The presented data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are from the para-isomer (p,alpha-dimethylstyrene) and 3-methylstyrene, which will share many similarities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the vinyl protons, the alpha-methyl protons, and the ring-methyl protons. Based on data for 3-methylstyrene, the aromatic protons will appear in the range of δ 7.0-7.3 ppm.[1] The vinyl protons will likely present as two singlets or narrow doublets around δ 5.0-5.5 ppm, and the alpha-methyl group as a singlet around δ 2.1 ppm. The ring-methyl protons should appear as a singlet around δ 2.3 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. Based on data for 3-methylstyrene, the aromatic carbons are expected in the δ 120-140 ppm region.[4] The quaternary carbon of the vinyl group will be downfield, likely around δ 140-145 ppm, while the terminal methylene carbon will be around δ 110-115 ppm. The alpha-methyl and ring-methyl carbons will appear upfield, typically in the δ 20-25 ppm range.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H stretching in the aromatic ring (around 3000-3100 cm⁻¹) and aliphatic groups (around 2850-2975 cm⁻¹).[5] A key feature will be the C=C stretching vibration of the vinyl group, anticipated around 1630 cm⁻¹. Out-of-plane C-H bending vibrations for the substituted benzene ring will also be present in the fingerprint region (below 1000 cm⁻¹), which can help confirm the substitution pattern.[5][6]

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 132. The fragmentation pattern will likely involve the loss of a methyl group (M-15) to give a stable benzylic cation at m/z = 117, which is often the base peak in similar structures.[7][8] Further fragmentation of the aromatic ring would lead to smaller characteristic ions.

Synthesis of this compound

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable route to alkenes from carbonyl compounds. For the synthesis of this compound, the reaction would involve 3'-methylacetophenone and a methylidene phosphorane.

Sources

- 1. 3-METHYLSTYRENE(100-80-1) 1H NMR spectrum [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound [myskinrecipes.com]

- 4. 3-METHYLSTYRENE(100-80-1) 13C NMR [m.chemicalbook.com]

- 5. 3-METHYLSTYRENE(100-80-1) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzene, 1-ethenyl-3-methyl- [webbook.nist.gov]

- 8. o-Isopropenyltoluene [webbook.nist.gov]

alpha,3-Dimethylstyrene synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of α,3-Dimethylstyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α,3-Dimethylstyrene

α,3-Dimethylstyrene, also known as m,α-dimethylstyrene or 1-methyl-3-(1-methylethenyl)-benzene, is an aromatic hydrocarbon of significant interest in polymer science and organic synthesis.[1] As a substituted styrene monomer, its unique structure—featuring methyl groups on both the alpha-carbon of the vinyl group and the meta-position of the aromatic ring—imparts specific properties to the polymers derived from it. These properties can include altered thermal stability, solubility, and reactivity compared to its isomers or the parent α-methylstyrene.[2][3] In the realm of fine chemicals and pharmaceuticals, it serves as a valuable intermediate for building more complex molecular architectures.[3]

This guide provides a comprehensive overview of a robust laboratory-scale synthesis of α,3-dimethylstyrene, details the critical characterization techniques for structural verification and purity assessment, and explains the scientific rationale behind the chosen methodologies.

Core Synthesis Strategy: A Two-Step Grignard and Dehydration Approach

The most reliable and versatile laboratory synthesis of α,3-dimethylstyrene involves a two-step process: the formation of a tertiary alcohol via a Grignard reaction, followed by its acid-catalyzed dehydration. This route is favored for its high yields, readily available starting materials, and predictable reaction pathway.

Step 1: Grignard Reaction - Synthesis of 2-(m-tolyl)propan-2-ol

The foundational step is the creation of a new carbon-carbon bond using a Grignard reagent. Here, 3-bromotoluene is reacted with magnesium metal in an anhydrous ether solvent to form m-tolylmagnesium bromide. This powerful nucleophile then attacks the electrophilic carbonyl carbon of acetone to yield the magnesium alkoxide of 2-(m-tolyl)propan-2-ol, which is subsequently protonated during aqueous workup.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any protic source, including water. The use of flame-dried glassware and anhydrous solvents is paramount to prevent the quenching of the reagent, which would halt the reaction and drastically reduce the yield.

-

Solvent Choice (Diethyl Ether/THF): The ether solvent is not merely a medium; it is crucial for stabilizing the Grignard reagent. The lone pairs of electrons on the ether's oxygen atom coordinate with the magnesium, forming a soluble complex that prevents the reagent from precipitating and maintains its reactivity.

-

Initiation: The reaction between magnesium and the alkyl halide can sometimes be slow to start. The addition of a small iodine crystal or gentle heating can etch the passivating magnesium oxide layer on the metal surface, exposing fresh magnesium to initiate the reaction.

Step 2: Acid-Catalyzed Dehydration - Formation of α,3-Dimethylstyrene

The tertiary alcohol, 2-(m-tolyl)propan-2-ol, is then dehydrated to form the target alkene. This is an elimination reaction, typically following an E1 mechanism.

Causality Behind Experimental Choices:

-

Acid Catalyst: A proton from a strong acid (e.g., sulfuric acid, phosphoric acid) protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[4][5]

-

E1 Mechanism & Zaitsev's Rule: The departure of the water molecule generates a relatively stable tertiary carbocation intermediate. A weak base (like water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the double bond. According to Zaitsev's rule, elimination reactions tend to favor the formation of the most substituted (and thus most thermodynamically stable) alkene.[5][6] In this case, since all adjacent carbons with protons are methyl groups, only one product, α,3-dimethylstyrene, is formed, avoiding isomeric mixtures.

-

Reaction Control: The reaction is often performed at an elevated temperature, and the product is distilled as it forms. This leverages Le Chatelier's principle, continuously removing the product from the equilibrium and driving the reaction to completion for a higher yield.[7]

Visualized Synthesis Workflow

Caption: Workflow for the characterization of α,3-Dimethylstyrene.

Conclusion

The synthesis of α,3-dimethylstyrene via the Grignard reaction followed by alcohol dehydration is a classic, yet powerful, illustration of fundamental organic chemistry principles. It provides a reliable pathway to a valuable monomer and chemical intermediate. The success of this synthesis relies on a deep understanding of the underlying reaction mechanisms, particularly the need for stringent anhydrous conditions in the Grignard step and the control of elimination pathways during dehydration. Proper application of modern analytical techniques such as NMR, IR, and mass spectrometry is non-negotiable for the unambiguous confirmation of the final product's structure and purity, ensuring its suitability for downstream applications in research and development.

References

- PubChem. p-alpha-Dimethyl styrene.

- The Good Scents Company. para-alpha-dimethyl styrene. [Link]

- Google Patents.

- PubChem. O,alpha-dimethylstyrene.

- MySkinRecipes. alpha,3-Dimethylstyrene. [Link]

- Cheméo. Chemical Properties of «alpha»,«beta»-Dimethylstyrene (CAS 2082-61-3). [Link]

- Google Patents.

- National Institute of Standards and Technology. α-Methylstyrene. NIST WebBook. [Link]

- Organic Syntheses.

- Google Patents. US3442963A - Dehydration of alpha methylbenzyl alcohol to styrene.

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059899). [Link]

- ResearchGate. IR spectrum of poly α-Methyl Styrene. [Link]

- Google Patents.

- Chemistry Stack Exchange. dehydration of an alcohol (3-methyl-1-phenylbutan-2-ol). [Link]

- ResearchGate. ¹H NMR spectra for the reactions of α-methylstyrene with nBuLi(tmeda). [Link]

- University of California, Davis.

- ResearchGate. Turbo-Grignard Reagent Mediated Polymerization of Styrene under Mild Conditions. [Link]

- YouTube.

- ResearchGate. Conjugate Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. XVI.

- PubChem. SID 135039325 - o,alpha-Dimethylstyrene.

- Chemical Management.

Sources

- 1. scbt.com [scbt.com]

- 2. α-甲基苯乙烯 99%, contains 15 ppm p-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.cn]

- 3. This compound [myskinrecipes.com]

- 4. US3442963A - Dehydration of alpha methylbenzyl alcohol to styrene - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. Dehydration of an alcohol [cs.gordon.edu]

Spectroscopic Data for α,3-Dimethylstyrene: A Technical Guide

Introduction

α,3-Dimethylstyrene, systematically named 1-methyl-3-(prop-1-en-2-yl)benzene, is an aromatic hydrocarbon of significant interest in polymer chemistry and organic synthesis. Its unique substitution pattern on the benzene ring influences its electronic properties and reactivity, making a thorough understanding of its spectral characteristics crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for α,3-Dimethylstyrene. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by comparative data from isomeric and structurally related compounds.

The structural formula of α,3-Dimethylstyrene is presented below:

Caption: Molecular structure of α,3-Dimethylstyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of α,3-Dimethylstyrene are discussed below. These predictions are based on established substituent effects on the chemical shifts of aromatic and vinylic protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectrum of α,3-Dimethylstyrene is expected to show distinct signals for the aromatic protons, the vinylic protons, and the methyl protons.

Experimental Protocol (Typical):

-

Dissolve approximately 5-10 mg of α,3-Dimethylstyrene in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.0 | Multiplet | 4H | Aromatic protons (H-2, H-4, H-5, H-6) |

| ~5.4 | Singlet | 1H | Vinylic proton (=CH₂) |

| ~5.1 | Singlet | 1H | Vinylic proton (=CH₂) |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

| ~2.1 | Singlet | 3H | =C-CH₃ |

Interpretation:

-

Aromatic Region (δ ~7.2-7.0 ppm): The four protons on the meta-substituted benzene ring will exhibit a complex multiplet pattern due to spin-spin coupling. The exact chemical shifts and coupling constants would require spectral simulation for precise assignment.

-

Vinylic Protons (δ ~5.4 and ~5.1 ppm): The two geminal vinylic protons of the isopropenyl group are diastereotopic and are expected to appear as two distinct singlets. Their chemical shifts are influenced by the anisotropic effect of the benzene ring.

-

Methyl Protons (δ ~2.3 and ~2.1 ppm): The protons of the methyl group attached to the aromatic ring (Ar-CH₃) are expected to resonate around 2.3 ppm as a singlet. The vinylic methyl protons (=C-CH₃) will also appear as a singlet, slightly upfield around 2.1 ppm.

Caption: Predicted ¹H NMR assignments for α,3-Dimethylstyrene.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Experimental Protocol (Typical):

-

Prepare a sample as described for ¹H NMR, with a higher concentration (20-50 mg) if necessary.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~143 | Quaternary | =C(CH₃) |

| ~141 | Quaternary | Ar-C (ipso to isopropenyl) |

| ~138 | Quaternary | Ar-C (ipso to methyl) |

| ~128-125 | CH | Aromatic CH carbons |

| ~113 | CH₂ | =CH₂ |

| ~22 | CH₃ | =C-CH₃ |

| ~21 | CH₃ | Ar-CH₃ |

Interpretation:

-

Quaternary Carbons: Three quaternary carbon signals are expected: the vinylic carbon attached to the methyl group, and the two aromatic carbons bearing the substituents.

-

Aromatic CH Carbons: The four aromatic CH carbons will appear in the typical downfield region for aromatic carbons.

-

Vinylic Methylene Carbon: The =CH₂ carbon will be observed around 113 ppm.

-

Methyl Carbons: The two methyl carbons will have distinct signals in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Experimental Protocol (Typical):

-

Obtain a thin film of the neat liquid sample between two sodium chloride or potassium bromide plates.

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium | Aromatic and Vinylic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (from CH₃) |

| ~1630 | Medium | C=C stretch (vinylic) |

| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~890 | Strong | =CH₂ out-of-plane bend |

| ~780, ~700 | Strong | C-H out-of-plane bend (meta-disubstituted aromatic) |

Interpretation:

The IR spectrum will be characterized by the presence of aromatic and vinylic C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the vinyl group and the aromatic ring will be visible in the 1630-1480 cm⁻¹ region. A strong band around 890 cm⁻¹ is characteristic of the out-of-plane bending of the geminal vinylic protons. The substitution pattern on the benzene ring will be indicated by strong C-H out-of-plane bending bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (Typical):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and introduction.

-

Ionize the sample using electron impact (EI) at 70 eV.

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data:

The molecular formula of α,3-Dimethylstyrene is C₁₀H₁₂ and its molecular weight is 132.20 g/mol .

| m/z | Proposed Fragment |

| 132 | [M]⁺ (Molecular Ion) |

| 117 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

The mass spectrum is expected to show a prominent molecular ion peak at m/z 132. The base peak is likely to be at m/z 117, corresponding to the loss of a methyl radical from the isopropenyl group to form a stable benzylic-type cation. Another significant fragment at m/z 91, the tropylium ion, is a common feature in the mass spectra of alkylbenzenes. Mass spectral data for the isomeric o,alpha-dimethylstyrene shows a top peak at m/z 117 and a second highest at m/z 132, which supports this predicted fragmentation pattern[1].

Caption: Predicted major fragmentation pathway for α,3-Dimethylstyrene.

Conclusion

The spectroscopic data presented in this guide, while predicted, are based on well-established principles and comparative analysis with related compounds. The expected ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive spectral fingerprint for α,3-Dimethylstyrene. This information is invaluable for the identification and characterization of this compound in various research and development settings. Experimental verification of this data is recommended for definitive structural confirmation.

References

- PubChem. O,alpha-dimethylstyrene.

- NIST. o-Isopropenyltoluene. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

An In-depth Technical Guide to α,3-Dimethylstyrene (CAS 1124-20-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

α,3-Dimethylstyrene, also known as 1-isopropenyl-3-methylbenzene, is an aromatic hydrocarbon of growing interest in polymer science and organic synthesis. Its unique molecular structure, featuring a vinyl group and two methyl substituents on the benzene ring, imparts specific reactivity and properties to the polymers derived from it. This guide provides a comprehensive technical overview of α,3-dimethylstyrene, including its synthesis, chemical properties, polymerization behavior, and key applications. As a substituted styrene, it serves as a valuable monomer for the production of specialty polymers and as an intermediate in the synthesis of fine chemicals and potentially pharmaceutical compounds.[1] This document aims to be a valuable resource for researchers and professionals working with or exploring the potential of this versatile molecule.

Physicochemical and Spectroscopic Properties

α,3-Dimethylstyrene is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] It is important to distinguish it from its isomers, α,4-dimethylstyrene and α,2-dimethylstyrene, as their properties and reactivity can differ.

Table 1: Physicochemical Properties of α,3-Dimethylstyrene and its Isomers

| Property | α,3-Dimethylstyrene (meta) | α,4-Dimethylstyrene (para) | α,2-Dimethylstyrene (ortho) |

| CAS Number | 1124-20-5[3][4][5] | 1195-32-0 | 7399-49-7 |

| Molecular Formula | C₁₀H₁₂[3][5][6] | C₁₀H₁₂ | C₁₀H₁₂ |

| Molecular Weight | 132.21 g/mol [2][6] | 132.20 g/mol | 132.20 g/mol |

| Boiling Point | ~186.4 °C at 760 mmHg[] | 186-189 °C | Not available |

| Density | ~0.872 g/cm³[] | 0.904 g/mL at 25 °C | Not available |

| Refractive Index | 1.5300-1.5360 @ 20°C[2] | n20/D 1.535 | Not available |

| Storage | 2-8°C[3][4][6] | 2-8°C | Not available |

Spectroscopic Characterization:

-

¹H NMR: Expected signals would include peaks in the aromatic region (around 7.0-7.3 ppm) corresponding to the protons on the benzene ring, a singlet for the methyl group on the ring (around 2.3 ppm), a singlet for the vinylic methyl group (around 2.1 ppm), and two singlets for the geminal vinylic protons (around 5.0-5.4 ppm).

-

¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons, the vinylic carbons (one quaternary and one methylene), and the two methyl carbons.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the vinyl group and the aromatic ring, and out-of-plane C-H bending bands characteristic of the substitution pattern of the benzene ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 132, with fragmentation patterns corresponding to the loss of methyl and other small fragments.

Synthesis of α,3-Dimethylstyrene

A common and reliable method for the synthesis of α,3-dimethylstyrene involves a two-step process starting from 3-methylacetophenone. This involves a Grignard reaction to form a tertiary alcohol, followed by an acid-catalyzed dehydration.

Caption: Synthesis workflow for α,3-Dimethylstyrene.

Experimental Protocol: Synthesis of α,3-Dimethylstyrene

Step 1: Synthesis of 2-(3-Methylphenyl)propan-2-ol via Grignard Reaction

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is assembled under an inert atmosphere (nitrogen or argon).

-

Grignard Reagent Preparation: In the dropping funnel, a solution of methyl bromide in dry diethyl ether is prepared. This solution is added dropwise to a suspension of magnesium turnings in dry diethyl ether in the reaction flask. The reaction is initiated with gentle heating if necessary. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Reaction with Ketone: A solution of 3-methylacetophenone in dry diethyl ether is added dropwise to the freshly prepared methylmagnesium bromide solution at 0°C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred until the solids dissolve. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-(3-methylphenyl)propan-2-ol.

Step 2: Dehydration of 2-(3-Methylphenyl)propan-2-ol

-

Apparatus Setup: A simple distillation apparatus is assembled with a round-bottom flask containing the crude 2-(3-methylphenyl)propan-2-ol and a catalytic amount of a dehydrating agent (e.g., potassium bisulfate or a trace of sulfuric acid).

-

Dehydration: The mixture is heated, and the product, α,3-dimethylstyrene, is distilled as it is formed. The distillate will also contain water.

-

Purification: The collected distillate is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous calcium chloride and then fractionally distilled under reduced pressure to obtain pure α,3-dimethylstyrene.

Chemical Reactions and Polymerization

The primary chemical reactivity of α,3-dimethylstyrene is centered around its vinyl group, making it susceptible to polymerization and other addition reactions.

Cationic Polymerization

Cationic polymerization is a common method for polymerizing α,3-dimethylstyrene, often initiated by Lewis acids in the presence of a proton source (co-catalyst).

Caption: Mechanism of cationic polymerization of α,3-Dimethylstyrene.

Experimental Protocol: Cationic Homopolymerization of α,3-Dimethylstyrene

-

Monomer and Solvent Preparation: α,3-Dimethylstyrene is purified by passing it through a column of activated alumina to remove inhibitors and any moisture. The solvent (e.g., dichloromethane or a mixture of methyl chloride and hexane) is dried over a suitable drying agent and distilled under an inert atmosphere.

-

Reaction Setup: A flame-dried, jacketed glass reactor equipped with a mechanical stirrer and an inert gas inlet is cooled to the desired reaction temperature (e.g., -80°C) using a circulating bath.

-

Polymerization: The purified monomer and solvent are charged into the reactor. A solution of the initiator system, such as titanium tetrachloride (TiCl₄) and a proton source like water or an alcohol, in the reaction solvent is prepared separately and added to the reactor to initiate the polymerization.

-

Termination and Isolation: The polymerization is terminated by the addition of a quenching agent, such as pre-chilled methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is collected by filtration, washed, and dried under vacuum.

Free-Radical Polymerization

α,3-Dimethylstyrene can also undergo free-radical polymerization, although it may be slower than that of styrene due to steric hindrance from the alpha-methyl group.

Applications

The primary application of α,3-dimethylstyrene is as a monomer in the synthesis of specialty polymers and resins.[6][8]

-

Specialty Plastics and Resins: It can be used to produce homopolymers or copolymers with enhanced thermal stability and durability. These polymers find use in applications requiring high heat resistance.[8]

-

Adhesives and Coatings: Incorporation of α,3-dimethylstyrene into polymer formulations for adhesives and coatings can improve their durability and resistance to environmental factors.[6][8]

-

Synthetic Rubbers: It can be used as a comonomer in the production of synthetic rubbers to enhance properties like elasticity and strength.[6][8]

-

Organic Synthesis Intermediate: α,3-Dimethylstyrene serves as a precursor in the synthesis of various fine chemicals. For instance, it is an intermediate in the synthesis of m-cymene.[9] Its potential use in the synthesis of pharmaceutical compounds is also an area of interest.[1]

-

Copolymers with Maleic Anhydride: α,3-Dimethylstyrene can be copolymerized with maleic anhydride to create amphiphilic copolymers that have potential applications as emulsifiers and dispersants.

Safety and Handling

Substituted styrenes like α,3-dimethylstyrene are flammable liquids and should be handled with appropriate safety precautions.

-

Flammability: The vapor can form explosive mixtures with air. Keep away from heat, sparks, and open flames.

-

Health Hazards: It may cause skin, eye, and respiratory tract irritation. Prolonged or repeated exposure may have adverse effects.

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][4] It should be stored away from oxidizing agents and sources of ignition. The addition of a polymerization inhibitor is recommended for long-term storage.

References

- MySkinRecipes. (n.d.). alpha,3-Dimethylstyrene.

- Thermo Fisher Scientific. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide.

- PubChem. (n.d.). m-Cymene.

Sources

- 1. This compound [myskinrecipes.com]

- 2. US2555298A - Dimethylstyrene polymers and process of producing same - Google Patents [patents.google.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. 1-Methyl-3-(prop-1-en-2-yl)benzene | 1124-20-5 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 1-(1-Methylethenyl)-3-(1-methylethyl)benzene | C12H16 | CID 136907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. m,alpha-dimethylstyrene | 1124-20-5 [chemicalbook.com]

An In-depth Technical Guide to α,3-Dimethylstyrene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of α,3-dimethylstyrene, a significant aromatic hydrocarbon with diverse applications. The document delves into its nomenclature, physicochemical properties, synthesis methodologies, and reactivity. Special emphasis is placed on its role as a versatile intermediate in the synthesis of polymers, resins, and fine chemicals, with an exploration of its potential, though less documented, applications in the pharmaceutical landscape. This guide also furnishes detailed protocols for its synthesis and analytical characterization, alongside a thorough discussion of its safety and toxicological profile, to ensure its safe and effective utilization in a research and development setting.

Introduction and Nomenclature

α,3-Dimethylstyrene, also known by several synonyms including 1-isopropenyl-3-methylbenzene and m,α-dimethylstyrene, is an organic compound characterized by a benzene ring substituted with a methyl group at the meta-position and an isopropenyl group.[1][2][3][] Its unique structure, combining an aromatic ring with a reactive vinyl group, makes it a valuable building block in organic synthesis.

This guide aims to serve as a detailed resource for professionals in the chemical and pharmaceutical sciences, providing both foundational knowledge and practical insights into the handling and application of this compound. By synthesizing technical data with established scientific principles, we endeavor to equip researchers with the necessary information to leverage the potential of α,3-dimethylstyrene in their work.

Synonyms and Chemical Identifiers

A clear understanding of the various names and identifiers for α,3-dimethylstyrene is crucial for effective literature searching and chemical sourcing.

| Identifier Type | Value |

| IUPAC Name | 1-methyl-3-(prop-1-en-2-yl)benzene[] |

| Common Synonyms | m,α-dimethylstyrene, 3,α-Dimethylstyrene, m-Isopropenyltoluene, 1-Methyl-3-(1-methylethenyl)benzene[1] |

| CAS Registry Number | 1124-20-5[5] |

| Molecular Formula | C₁₀H₁₂[5] |

| Molecular Weight | 132.21 g/mol [1] |

Physicochemical Properties

The physical and chemical properties of α,3-dimethylstyrene dictate its behavior in chemical reactions and its handling requirements.

| Property | Value | Reference |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 186.4 °C at 760 mmHg | [] |

| Density | 0.872 g/cm³ | [3][] |

| Solubility | Insoluble in water; soluble in common organic solvents |

Synthesis of α,3-Dimethylstyrene

The primary industrial synthesis of α,3-dimethylstyrene is achieved through the Friedel-Crafts alkylation of toluene with propylene. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a solid acid catalyst.

Reaction Mechanism: Friedel-Crafts Alkylation

The synthesis proceeds via the following key steps:

-

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) interacts with propylene to generate a more electrophilic species, which is often represented as a carbocation or a polarized complex.

-

Electrophilic Attack: The electron-rich toluene ring attacks the electrophile. The methyl group on the toluene ring is an ortho-, para-director, but the steric hindrance of the incoming isopropyl group can influence the isomeric distribution of the resulting cymene.

-

Deprotonation: A proton is eliminated from the intermediate, restoring the aromaticity of the ring and yielding isopropyltoluene (cymene).

-

Dehydrogenation (optional): The resulting m-cymene can be dehydrogenated to form m-isopropenyltoluene (α,3-dimethylstyrene).

Caption: Synthesis of α,3-Dimethylstyrene via Friedel-Crafts Alkylation.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a general procedure for the synthesis of α,3-dimethylstyrene via the Friedel-Crafts alkylation of toluene with propylene, followed by dehydrogenation.

Materials:

-

Toluene

-

Propylene gas

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane)

-

Dehydrogenation catalyst (e.g., supported palladium)

-

Standard laboratory glassware for inert atmosphere reactions

-

Gas delivery system

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Suspend anhydrous AlCl₃ in the anhydrous solvent within the reaction flask.

-

Toluene Addition: Add toluene to the catalyst suspension.

-

Propylene Introduction: Bubble propylene gas through the stirred reaction mixture at a controlled rate. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to determine the conversion of toluene and the formation of cymene isomers.

-

Workup: Upon completion, quench the reaction by slowly adding ice-water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the resulting cymene mixture by distillation.

-

Dehydrogenation: The purified m-cymene is then passed over a heated dehydrogenation catalyst to yield α,3-dimethylstyrene. The product is collected and purified by fractional distillation.

Reactivity and Chemical Transformations

The reactivity of α,3-dimethylstyrene is primarily governed by the isopropenyl group, which can undergo a variety of chemical transformations.

Electrophilic Addition

The double bond of the isopropenyl group is susceptible to electrophilic attack.[6][7][8][9][10] This allows for the introduction of a wide range of functional groups at the benzylic and terminal positions of the side chain, making it a versatile intermediate for the synthesis of more complex molecules.

Polymerization

α,3-Dimethylstyrene can undergo polymerization, either as a homopolymer or as a copolymer with other monomers.[11][12][13][14] The resulting polymers and resins find applications in adhesives, coatings, and specialty plastics due to their enhanced thermal stability and mechanical properties.[1][2]

Applications of α,3-Dimethylstyrene

While the predominant application of α,3-dimethylstyrene lies in the polymer industry, its potential as an intermediate in the synthesis of fine chemicals and pharmaceuticals is an area of growing interest.

Polymer and Resin Synthesis

The primary use of α,3-dimethylstyrene is as a monomer in the production of polymers and resins.[1][2] Its incorporation into polymer chains can enhance properties such as thermal stability, durability, and chemical resistance, making these materials suitable for a range of industrial applications including adhesives and coatings.[1]

Intermediate in Fine Chemical Synthesis

The reactive isopropenyl group allows for the conversion of α,3-dimethylstyrene into a variety of other chemical entities. For example, it can serve as a precursor to m-cymene through hydrogenation.

Potential in Pharmaceutical Synthesis

While direct applications of α,3-dimethylstyrene in drug synthesis are not extensively documented, the broader class of substituted styrenes is utilized in medicinal chemistry.[15] The isopropenyl-methylbenzene scaffold can be a starting point for the synthesis of more complex molecules with potential biological activity. For instance, the vinyl group can be functionalized to introduce pharmacophoric features. Further research is warranted to explore the utility of α,3-dimethylstyrene as a building block in the development of novel therapeutic agents.

Analytical Characterization

The accurate identification and quantification of α,3-dimethylstyrene are essential for quality control and reaction monitoring. The following analytical techniques are commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-300.

-

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 µg/mL.[16]

-

Data Analysis: Identify α,3-dimethylstyrene based on its retention time and comparison of its mass spectrum with a reference library.

Caption: Workflow for the GC-MS analysis of α,3-Dimethylstyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of α,3-dimethylstyrene.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Aromatic protons: ~7.0-7.3 ppm (multiplet, 4H)

-

Vinyl protons: ~5.1 and 5.4 ppm (singlets, 2H)

-

Methyl protons (on ring): ~2.3 ppm (singlet, 3H)

-

Methyl protons (on isopropenyl): ~2.1 ppm (singlet, 3H)

Quantitative NMR (qNMR): qNMR can be used for the precise determination of the purity of α,3-dimethylstyrene using an internal standard.[17][18] Key considerations for qNMR include ensuring full relaxation of all nuclei by using a sufficiently long relaxation delay (D1) and careful selection of non-overlapping signals for integration.[19][20]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected Characteristic FTIR Absorptions:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (vinyl): ~1630 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-H out-of-plane bending (aromatic): ~700-900 cm⁻¹ (pattern depends on substitution)

Experimental Protocol: FTIR Analysis (ATR)

-

Ensure the ATR crystal is clean.

-

Apply a small drop of the liquid sample directly onto the crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with a suitable solvent after analysis.[5]

Safety, Handling, and Toxicology

Proper handling of α,3-dimethylstyrene is essential to ensure laboratory safety.

GHS Hazard Classification

-

Flammable liquid and vapor.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Safe Handling Procedures

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Keep away from heat, sparks, and open flames.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Toxicology and Metabolism

Studies on the related compound, α-methylstyrene, indicate that it is metabolized in the liver.[1][21][22] The primary metabolic pathway involves epoxidation of the vinyl group, followed by hydrolysis and conjugation.[1] The metabolites are then excreted in the urine.[1] While specific toxicological data for α,3-dimethylstyrene is limited, it is prudent to handle it with the same precautions as other volatile aromatic hydrocarbons. Long-term exposure to high concentrations of α-methylstyrene has been associated with carcinogenic effects in animal studies.[13][23]

Conclusion

α,3-Dimethylstyrene is a versatile aromatic hydrocarbon with established applications in the polymer and resin industries. Its synthesis via Friedel-Crafts alkylation is a well-understood process, and a variety of analytical techniques are available for its characterization. While its direct role in pharmaceutical synthesis is not yet well-defined, its reactive isopropenyl group presents opportunities for its use as a building block in the design and synthesis of novel molecules with potential biological activity. This guide has provided a comprehensive overview of the key technical aspects of α,3-dimethylstyrene, intended to support researchers and scientists in its safe and effective application.

References

- MySkinRecipes. (n.d.). alpha,3-Dimethylstyrene.

- ACS Publications. (2025, September 15). Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds. The Journal of Organic Chemistry.

- National Toxicology Program. (2007). Toxicology and carcinogenesis studies of alpha-methylstyrene (Cas No. 98-83-9) in F344/N rats and B6C3F1 mice (inhalation studies). PubMed.

- Bardodej, Z., & Bardodejova, E. (1970). Biotransformation of ethyl benzene, styrene, and alpha-methylstyrene in man. American Industrial Hygiene Association Journal, 31(2), 206–209.

- Jordan, D. O., & Mathieson, A. R. (1952). The kinetics of catalytic polymerizatios. Part III. The kinetics and mechanism of the polymerization of α-methylstyrene catalyzed by aluminium chloride. Journal of the Chemical Society (Resumed), 2354.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Gridnev, A. A. (2002). Kinetics of alpha‐methylstyrene oligomerization by catalytic chain transfer. Journal of Polymer Science Part A: Polymer Chemistry, 40(10), 1366–1376.

- National Toxicology Program. (n.d.). Toxicology and Carcinogenesis Studies of alpha-Methylstyrene (CASRN 98-83-9) in F344/N Rats and B6C3F1 Mice (Inhalation Studies).

- Wu, Y., Guo, W., Li, S., & Gong, H. (2008). Kinetic Studies on Homopolymerization of α-Methylstyrene and Sequential Block Copolymerization of Isobutylene with α-Methylstyrene by Living/Controlled Cationic Polymerization. Macromolecular Research, 16(5), 425-431.

- ChemBK. (n.d.). ɑ,3-Dimethylstyrene.

- Warhurst, A. M., & Fewson, C. A. (1994). Microbial metabolism and biotransformations of styrene. Journal of Applied Bacteriology, 77(6), 597-606.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- University of Cambridge. (2017). Quantitative NMR Spectroscopy.

- PubChem. (n.d.). p-alpha-Dimethyl styrene.

- PubChem. (n.d.). 2,5-Dimethylstyrene.

- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).

- Pauli, G. F., Chen, S. N., & Simmler, C. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.

- South Coast AQMD. (1991). Method 308-91.

- The Royal Society of Chemistry. (2020). Tales of the unexpected. The non-random statistical copolymerisation of myrcene and styrene in the presence of a polar modifier.

- StatPearls. (2023). Biochemistry, Biotransformation. NCBI Bookshelf.

- Scribd. (n.d.). Friedel-Crafts Acylation of Toluene.

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2009). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 813-823.

- PubMed. (1990). Styrene: toxicity studies--what do they show?.

- Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

- Journal of Medicinal Chemistry. (2013). Synthesis and Quantitative Structure–Activity Relationship of Imidazotetrazine Prodrugs with Activity Independent of O6-Methylguanine-DNA-methyltransferase, DNA Mismatch Repair and p53.

- Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkenes.

- Vainio, H. (1978). Metabolism and toxicity of styrene. Environmental Health Perspectives, 24, 115–119.

- ResearchGate. (2006). Analysis of residual styrene monomer and other volatile organic compounds in expanded polystyrene by headspace solid‐phase microextraction followed by gas chromatography and gas chromatography/mass spectrometry.

- ResearchGate. (n.d.). Synthesis of para-Substituted Styrenes.

- MDPI. (2024, June 28). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][21]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase.

- Save My Exams. (2025, June 20). Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note.

- YouTube. (2021, October 7). Week 12-Lecture 77 : Synthesis of a drug molecule.

- Wiley Online Library. (n.d.). Preparation of Substituted Styrenes by Methods Not Involving Hydrocarbon Cracking.

- BYJU'S. (n.d.). Electrophilic Addition Reactions Of Alkenes.

- ResearchGate. (2015). Synthesis and solution properties of poly(p,α dimethylstyrene-co-maleic anhydride): The use of a monomer potentially obtained from renewable sources as a substitute of styrene in amphiphilic copolymers.

- Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.

- ACS Publications. (n.d.). Preparation of Substituted Styrenes. Journal of the American Chemical Society.

- Chemistry LibreTexts. (2024, April 20). 7.7 Electrophilic Addition Reactions of Alkenes.

- Chemistry LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes.

Sources

- 1. Metabolism and disposition of alpha-methylstyrene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. savemyexams.com [savemyexams.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scielo.br [scielo.br]

- 12. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Photocatalytic Hydroaminoalkylation of Styrenes with Unprotected Primary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. uoguelph.ca [uoguelph.ca]

- 17. emerypharma.com [emerypharma.com]

- 18. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 20. spectroscopyeurope.com [spectroscopyeurope.com]

- 21. Biotransformation of ethyl benzene, styrene, and alpha-methylstyrene in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Metabolism and toxicity of styrene - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Toxicology and carcinogenesis studies of alpha-methylstyrene (Cas No. 98-83-9) in F344/N rats and B6C3F1 mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Health and Safety of alpha,3-Dimethylstyrene

Introduction: Navigating the Data Landscape for a Niche Monomer

alpha,3-Dimethylstyrene (CAS 1124-20-5), also known as m-isopropenyltoluene, is an aromatic hydrocarbon of significant interest in polymer science and organic synthesis.[1] It serves as a specialty monomer in the production of plastics, resins, adhesives, and coatings, where its incorporation can modify critical properties like durability and thermal resistance.[1] However, for the researchers and drug development professionals handling this compound, a thorough understanding of its health and safety profile is paramount.

This guide provides a comprehensive overview of the health and safety information for this compound. It is critical to note that while this specific meta-isomer is valuable, detailed and publicly accessible toxicological data and established occupational exposure limits are sparse compared to its more common isomers, p-alpha-Dimethylstyrene (CAS 1195-32-0) and the closely related alpha-Methylstyrene (AMS) (CAS 98-83-9).

Therefore, this document employs a precautionary principle. Where direct data for this compound is unavailable, this guide will reference data from the structural analog alpha-Methylstyrene to provide a conservative basis for risk assessment and safety procedures. Users must interpret this analog data with caution, recognizing that the toxicological and chemical properties of isomers can differ. This approach ensures that laboratory and manufacturing practices are grounded in the best available, albeit surrogate, information to ensure personnel safety.

Section 1: Chemical Identification and Physicochemical Properties

Correct identification is the foundation of chemical safety. This compound is distinct from its ortho- and para- isomers, and its properties dictate its behavior in a laboratory or industrial setting.

Table 1: Physicochemical Properties of this compound and its Analogs

| Property | This compound | alpha-Methylstyrene (Analog) | p,alpha-Dimethylstyrene (Isomer) |

| CAS Number | 1124-20-5[2] | 98-83-9[3] | 1195-32-0[4] |

| Molecular Formula | C₁₀H₁₂[2] | C₉H₁₀ | C₁₀H₁₂[4] |

| Molecular Weight | 132.20 g/mol [2] | 118.18 g/mol | 132.20 g/mol [4] |

| Appearance | Colorless Oil / Liquid[1][5] | Colorless liquid[3] | Colorless clear liquid |

| Boiling Point | ~189.15 °C (estimate)[5] | 165-169 °C | 186-189 °C[6] |

| Melting Point | ~ -59.27 °C (estimate)[5] | -24 °C | -20 °C to -28 °C[4][6] |

| Density | ~0.901 g/mL[5] | 0.909 g/mL at 25 °C | 0.846-0.854 g/mL[4] |

| Vapor Pressure | Not available | 2.1 mmHg at 20 °C | 0.834 mmHg at 25 °C (est)[6] |

| Flash Point | Not available | 46 °C (114.8 °F) | 62.78 °C (145 °F)[6] |

| Water Solubility | Insoluble (predicted) | Insoluble[7] | Insoluble[4] |

The data indicates that this compound is a combustible liquid, similar to its analogs, and is practically insoluble in water. Its relatively high boiling point suggests that while it is not extremely volatile at room temperature, an inhalation hazard can exist, particularly if heated, aerosolized, or used in large quantities.[8]

Section 2: Hazard Identification and Classification

Hazard classification is essential for communicating risks via labels and safety data sheets (SDS). While a comprehensive, officially harmonized classification for this compound is not widely available, supplier information provides initial guidance. A more detailed, precautionary classification can be inferred from the well-documented hazards of alpha-Methylstyrene.

GHS Classification for this compound

Based on available supplier data, the following GHS hazard statements have been associated with this compound:

-

H226: Flammable liquid and vapor.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Hazard Profile (Based on alpha-Methylstyrene Analog)

A more comprehensive hazard profile, adopted as a precautionary measure from its analog, alpha-Methylstyrene, is advisable for establishing robust safety protocols.

-

Skin Irritation: Category 2[9]

-

Skin Sensitization: Category 1B[10]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation, Narcotic effects)[9][10]

-

Reproductive Toxicity: Category 2 (Suspected of damaging fertility or the unborn child)[9][10]

-

Hazardous to the Aquatic Environment (Chronic): Category 2[10]

The most severe of these inferred hazards are the aspiration toxicity, which can be fatal if the liquid is swallowed and enters the airways, and the suspected reproductive toxicity, which requires stringent exposure controls for all personnel of child-bearing potential.

Diagram: Precautionary Hazard Assessment Workflow

Caption: Workflow for developing safety protocols for a data-poor chemical using analog information.

Section 3: Toxicological Profile

The toxicological profile outlines the potential adverse health effects from exposure.

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of vapors and direct contact with the skin and eyes.[8] Ingestion is a less common but highly dangerous route due to the aspiration hazard.

-

Acute Effects:

-

Inhalation: May cause respiratory tract irritation, characterized by coughing and shortness of breath.[9][10] High concentrations of analog vapors can have narcotic effects, leading to dizziness, headache, and nausea.[9]

-

Skin Contact: Causes skin irritation.[6] Prolonged or repeated contact can lead to dermatitis. The analog is also a skin sensitizer, meaning that after initial exposure, subsequent low-level exposures can cause an allergic skin reaction.[10]

-

Eye Contact: Causes serious eye irritation, with symptoms including redness, pain, and tearing.[6][9]

-

Ingestion: The most critical acute hazard is aspiration. If the liquid is swallowed, vomiting can cause it to be inhaled into the lungs, which can lead to a severe and potentially fatal chemical pneumonitis.[7][9][11] Vomiting must not be induced.

-

-

Chronic Effects:

-

Reproductive Toxicity: The analog alpha-Methylstyrene is suspected of damaging fertility or the unborn child.[9][10] This necessitates strict controls to minimize exposure, especially for personnel of reproductive age.

-

Carcinogenicity: The analog alpha-Methylstyrene is listed as a suspected animal carcinogen (Category 2B).[9]

-

Section 4: Occupational Exposure and Control Measures

As no specific Occupational Exposure Limits (OELs) have been established for this compound, the limits for alpha-Methylstyrene should be used as a conservative guide for workplace monitoring and control.

Table 2: Occupational Exposure Limits for alpha-Methylstyrene (Analog)

| Organization | Limit Type | Value |

| NIOSH | REL (TWA) | 50 ppm (240 mg/m³)[3] |

| NIOSH | REL (STEL) | 100 ppm (485 mg/m³)[3] |

| OSHA | PEL (Ceiling) | 100 ppm (480 mg/m³)[3] |

| ACGIH | TLV (TWA) | 10 ppm[9] |

(TWA = Time-Weighted Average; STEL = Short-Term Exposure Limit; PEL = Permissible Exposure Limit; C = Ceiling; TLV = Threshold Limit Value)

The most protective limit is the ACGIH TLV of 10 ppm, which should be the target for engineering controls.

Hierarchy of Controls

A systematic approach to minimizing exposure is essential. The hierarchy of controls, from most to least effective, must be applied.

Caption: The hierarchy of controls for mitigating chemical exposure.

Step-by-Step Exposure Control Protocols

-

Engineering Controls (Primary Barrier):

-

Ventilation: All handling of this compound must be conducted in a certified chemical fume hood or with effective local exhaust ventilation to keep vapor concentrations well below the 10 ppm ACGIH TLV for its analog.[9]

-

Equipment: Use explosion-proof electrical and ventilating equipment due to the flammability hazard.[9][10]

-

Containment: Handle the substance within a closed system whenever possible, especially for larger quantities.[11]

-

-

Administrative Controls (Work Practices):

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

-

Training: Ensure all personnel are trained on the specific hazards, including the aspiration risk and potential reproductive toxicity.

-

Hygiene: Prohibit eating, drinking, and smoking in the laboratory area.[9] Workers must wash hands and face thoroughly after handling and before breaks.[9]

-

Access Control: Restrict access to storage and handling areas to authorized personnel only.

-

-

Personal Protective Equipment (PPE) (Final Barrier):

-

Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[11] When there is a splash hazard, a face shield should be worn in addition to goggles.[10]

-

Skin Protection:

-

Wear a chemically resistant laboratory coat.

-

Select gloves based on chemical compatibility and breakthrough time. Based on analog data, suitable materials include Fluororubber (Viton) and Polyvinyl alcohol (PVA).[11] Always inspect gloves for damage before use and replace them immediately if contaminated.

-

-

Respiratory Protection: If engineering controls cannot maintain exposure below the OELs, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[9] A respirator program compliant with OSHA 29 CFR 1910.134 must be in place.

-

Section 5: Handling, Storage, and Emergency Procedures

Safe Handling Protocol

-

Pre-use Inspection: Review the Safety Data Sheet (SDS) before starting any new procedure. Ensure all safety equipment, including fume hood, eyewash station, and safety shower, is accessible and operational.

-

Grounding: Ground and bond containers and receiving equipment during transfers to prevent static electricity buildup, which can be an ignition source.[10]

-

Tool Selection: Use only non-sparking tools made of materials like brass or bronze.[9][10]

-

Avoidance: Avoid contact with skin, eyes, and clothing.[11] Avoid breathing vapors or mists.[9]

-

Dispensing: Dispense the smallest quantity necessary for the procedure. Keep containers tightly closed when not in use.[9]

Storage Requirements

-

Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[6][11]

-

Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[7][11]

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, acids, peroxides, and finely powdered metals.[7][11]

-

Containers: Store in the original, tightly sealed container.[9] Containers that have been opened must be resealed carefully.[9]

-

Stability: The product may oxidize or slowly polymerize in the presence of air.[6] Storage under an inert atmosphere (e.g., nitrogen) can prolong shelf life.

First Aid Measures

Immediate action is required in case of exposure.

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Fire-Fighting Procedures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO₂), or dry chemical powder.[7] A water spray can be used to cool fire-exposed containers.[7]

-

Unsuitable Media: Do not use a solid water stream, as it may scatter and spread the fire.[7]

-

Specific Hazards: The substance is flammable. Vapors are heavier than air and may travel to a distant ignition source and flash back.[7][10] Containers may explode when heated.[7]

-

Hazardous Combustion Products: Burning may produce toxic fumes, including carbon monoxide (CO) and carbon dioxide (CO₂).[7]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[7][9]

Section 6: Environmental Fate and Disposal

-

Environmental Fate: Like styrene, this compound is expected to have low water solubility and is likely to biodegrade under aerobic conditions in soil and water.[7][12] Due to its volatility, it will partition to the atmosphere where it will be degraded.[12] It is classified as toxic to aquatic life with long-lasting effects based on analog data.[10] Therefore, releases to soil, waterways, and sewers must be avoided.[7][11]

-

Disposal Protocol:

-

Classification: This material must be disposed of as hazardous waste.

-

Containment: Collect waste material in a designated, labeled, and sealed container. Do not mix with other waste streams.

-

Compliance: All disposal practices must comply with federal, state, and local environmental regulations. Consult with a licensed professional waste disposal service to ensure proper disposal.[7][10]

-

References

- PubChem. (n.d.). p-alpha-Dimethyl styrene. National Institutes of Health.

- The Good Scents Company. (n.d.). para-alpha-dimethyl styrene.

- Chemical Management. (2021). SAFETY DATA SHEET - Alpha-Methylstyrene.

- INEOS Group. (n.d.). Alpha-Methylstyrene Safety Data Sheet.

- Occupational Safety and Health Administration (OSHA). (n.d.). a-METHYL STYRENE.

- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - alpha-Methyl styrene.

- Inchem.org. (n.d.). ICSC 0732 - alpha-METHYL STYRENE.

- Cheméo. (n.d.). Chemical Properties of «alpha»,«beta»-Dimethylstyrene (CAS 2082-61-3).

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). SID 135020459 - p-alpha-Dimethyl styrene. National Institutes of Health.

- ChemWhat. (n.d.). m,alpha-dimethylstyrene CAS#: 1124-20-5.

- Deepak Phenolics Ltd. (2021). AMS (Alpha Methyl Styrene) Safety Data Sheet.

- PubChem. (n.d.). O,alpha-dimethylstyrene. National Institutes of Health.

- Styrene Information & Research Center (SIRC). (n.d.). Environmental Fate.

Sources

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - alpha-Methyl styrene [cdc.gov]

- 4. p-alpha-Dimethyl styrene | C10H12 | CID 62385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m,alpha-dimethylstyrene | 1124-20-5 [chemicalbook.com]

- 6. para-alpha-dimethyl styrene, 1195-32-0 [thegoodscentscompany.com]

- 7. fishersci.com [fishersci.com]

- 8. ICSC 0732 - alpha-METHYL STYRENE [inchem.org]

- 9. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. ineos.com [ineos.com]

- 12. styrene.org [styrene.org]

alpha,3-Dimethylstyrene solubility in organic solvents

An In-depth Technical Guide to the Solubility of alpha,3-Dimethylstyrene in Organic Solvents

Introduction

This compound is an aromatic hydrocarbon of significant interest in polymer science and organic synthesis. As a substituted styrene monomer, its polymerization characteristics and reactivity are leveraged in the production of specialty plastics, resins, adhesives, and coatings.[1][2] A fundamental understanding of its solubility in various organic solvents is paramount for any researcher or development professional. Solubility dictates crucial parameters such as reaction kinetics, purification strategies, and the formulation of final products. An incorrect choice of solvent can lead to failed reactions, low yields, or materials with undesirable properties.

This guide provides a comprehensive technical overview of the solubility of this compound. It moves beyond simple data lists to explore the underlying physicochemical principles that govern its behavior. We will delve into the theoretical framework of solubility, present a predicted solubility profile based on these principles, and provide detailed, field-proven methodologies for its experimental determination. This document is designed to empower researchers to make informed, causality-driven decisions in solvent selection for their specific applications.

Section 1: Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The structure of this compound—featuring a benzene ring, a vinyl group, and two methyl substituents—defines it as a nonpolar, aromatic molecule.

1.1. Molecular Structure and Intermolecular Forces

The key structural features influencing solubility are:

-

Aromatic Ring: The delocalized π-electron system of the benzene ring allows for π-π stacking interactions and is the primary contributor to the molecule's nonpolar nature.

-

Alkyl Groups (Vinyl and Methyl): These groups are nonpolar and contribute to the molecule's bulk and its reliance on London dispersion forces for intermolecular interactions.

-

Lack of Hydrogen Bond Donors/Acceptors: The molecule has no hydroxyl (-OH) or amine (-NH) groups, meaning it cannot participate in hydrogen bonding, the strongest type of intermolecular force.

Consequently, the dominant intermolecular forces at play for this compound are the relatively weak London dispersion forces and potential π-π interactions. This dictates that it will dissolve best in solvents that interact via similar forces.

1.2. Key Physical Properties

The physical properties of a compound provide quantitative clues to its solubility behavior. While specific data for the alpha,3-isomer is sparse, the properties of the closely related alpha,para-Dimethylstyrene serve as an excellent proxy.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ | [3][4] |

| Molar Mass | 132.20 g/mol | [4][5] |

| Appearance | Colorless liquid | [3][6] |

| Density | ~0.904 g/mL at 25°C | [7][8][9] |

| Boiling Point | ~186-189 °C | [4][7][8][9] |

| Melting Point | ~ -28 °C | [7][8][9] |

| Water Solubility | Insoluble | [3][4][6][7] |

These properties, particularly the low melting point and liquid state at room temperature, combined with its hydrocarbon structure, suggest miscibility with other liquid hydrocarbons.

Section 2: Theoretical Framework of Solubility

To move from observation to prediction, we must understand the principles governing the dissolution process.

2.1. The "Like Dissolves Like" Principle

This adage is a simplification of the thermodynamic principle that a solution will form when the intermolecular forces between solute and solvent molecules are similar to those within the pure solute and pure solvent. For this compound, this means:

-

Favorable Interactions: Solvents that are nonpolar (e.g., Toluene, Hexane) can readily form London dispersion forces with the solute molecules. The energy required to break the solute-solute and solvent-solvent interactions is balanced by the energy released in forming new solute-solvent interactions.

-

Unfavorable Interactions: Polar solvents, especially those with strong hydrogen-bonding networks like water or methanol, have very strong solvent-solvent interactions. A nonpolar molecule like this compound cannot form these strong bonds. Therefore, the energy cost to break the solvent's network is too high, and dissolution is energetically unfavorable.[10]

Caption: Logical relationship between molecular properties and solubility.

2.2. Hansen Solubility Parameters (HSP)

A more quantitative approach is the Hansen Solubility Parameter system.[11] It deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[11][12] The principle states that substances with similar HSP values (a small "distance," Ra, between them in Hansen space) are likely to be miscible.[12]

Section 3: Predicted Solubility Profile

Based on the theoretical principles, we can construct a predicted solubility profile for this compound across different classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | "Like dissolves like"; dominated by London dispersion forces. |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High / Miscible | Similar aromatic structure and reliance on dispersion forces and π-π interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | Primarily nonpolar character with slight polarity allows for good interaction. |

| Halogenated | Dichloromethane, Chloroform | High / Miscible | Although they have dipoles, their overall character allows for effective solvation of nonpolar compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to Good | Intermediate polarity; can dissolve nonpolar compounds but less effectively than true nonpolar solvents. |

| Esters | Ethyl Acetate | Moderate | Possesses both polar and nonpolar regions, allowing for some interaction. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Low to Sparingly Soluble | Strong dipole-dipole forces within the solvent do not favorably interact with the nonpolar solute. |

| Alcohols (Polar Protic) | Methanol, Ethanol | Very Low / Insoluble | Strong hydrogen-bonding network in the solvent resists disruption by the nonpolar solute.[4][13] |

| Water (Polar Protic) | Water | Insoluble | Highly unfavorable energetics due to strong hydrogen bonding and high polarity mismatch.[3][4][6][13] |

Section 4: Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The "gold standard" for determining equilibrium solubility is the shake-flask method.[14] This protocol is designed as a self-validating system to ensure trustworthy and reproducible results.

4.1. The Shake-Flask Method: A Self-Validating Protocol